molecular formula C15H12Cl2O5S B2663038 3-Acetylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate CAS No. 2361864-28-8

3-Acetylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate

Cat. No. B2663038
CAS RN: 2361864-28-8
M. Wt: 375.22
InChI Key: FLXJPPJGGSTIID-UHFFFAOYSA-N
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Description

“3-Acetylphenyl 2,5-dichloro-4-methoxybenzenesulfonate” is an organic compound with the molecular formula C15H12Cl2O5S .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “3-Acetylphenyl 2,5-dichloro-4-methoxybenzenesulfonate” is based on a benzene ring, which is a cyclic compound with six carbon atoms. The molecule contains two chlorine atoms, a methoxy group, and a sulfonate group attached to the benzene ring .


Chemical Reactions Analysis

The chemical reactions of “3-Acetylphenyl 2,5-dichloro-4-methoxybenzenesulfonate” would likely involve reactions typical of aromatic compounds, such as electrophilic aromatic substitution .

Scientific Research Applications

Chemiluminescence Studies

The synthesis and base-induced decomposition of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes reveal the compound's potential in chemiluminescence studies. These dioxetanes show thermal stability at room temperature and emit light under specific conditions, suggesting applications in analytical chemistry for detecting various analytes through chemiluminescence assays (Watanabe et al., 2010).

Nucleic Acid Research

In nucleic acid research, the compound has been used in the synthesis of 5'(E and Z)-chloro-4',5'-didehydro-5'-deoxyadenosines through chlorination and thermolysis of adenosine 5'-sulfoxides, demonstrating its utility in studying and inhibiting S-adenosyl-L-homocysteine hydrolase, a crucial enzyme in methylation processes important for epigenetic regulation and drug development (Wnuk et al., 1993).

Inhibition of Tumor-associated Isozyme IX

The compound is central to the development of inhibitors targeting tumor-associated isozyme carbonic anhydrase IX. This research indicates its potential in creating novel antitumor agents, highlighting the compound's significant role in medicinal chemistry for cancer treatment (Ilies et al., 2003).

Environmental Science

In environmental science, derivatives of the compound have been explored for the removal of benzophenone-4 from water, an anti-UV product detected in aquatic environments. This research suggests the compound's derivatives as efficient adsorbents for water purification processes, emphasizing its importance in developing cleaner production technologies (Zhou et al., 2018).

Alzheimer’s Disease Research

Furthermore, derivatives of "3-Acetylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate" have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, a target in Alzheimer’s disease treatment. This application underscores the compound's relevance in developing therapeutic agents for neurodegenerative disorders (Abbasi et al., 2018).

properties

IUPAC Name

(3-acetylphenyl) 2,5-dichloro-4-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O5S/c1-9(18)10-4-3-5-11(6-10)22-23(19,20)15-8-12(16)14(21-2)7-13(15)17/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXJPPJGGSTIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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